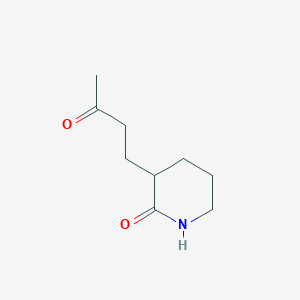

3-(3-Oxobutyl)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-oxobutyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(11)4-5-8-3-2-6-10-9(8)12/h8H,2-6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUHPVJVTQAADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621448 | |

| Record name | 3-(3-Oxobutyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204451-72-9 | |

| Record name | 3-(3-Oxobutyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Oxobutyl Piperidin 2 One and Its Analogues

Retrosynthetic Analysis and Key Disconnections in 3-(3-Oxobutyl)piperidin-2-one Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, the primary disconnections involve breaking the bonds that form the piperidin-2-one ring and the carbon-carbon bond of the side chain.

Two logical retrosynthetic disconnections for the piperidin-2-one ring are:

Amide bond disconnection: This breaks the cyclic amide (lactam) bond, leading to a linear amino acid precursor. This is a common and effective strategy for lactam synthesis. wikipedia.org

Carbon-carbon bond disconnection within the ring: This approach might involve ring-closing metathesis or other carbon-carbon bond-forming reactions to construct the six-membered ring.

For the 3-oxobutyl side chain, the key disconnection is at the C3-Cα bond of the piperidinone ring. This suggests an alkylation or acylation reaction at the C3 position of a pre-formed piperidin-2-one ring. Another approach involves incorporating the side chain into one of the precursors before the ring-closing step.

Classical Approaches to Piperidin-2-one Core Formation

The piperidin-2-one (or δ-valerolactam) scaffold is a common structural motif in many biologically active compounds and natural products. researchgate.net Several classical and modern synthetic methods have been developed for its construction.

The formation of the lactam ring through intramolecular cyclization is a fundamental and widely used strategy. pearson.com This typically involves the formation of an amide bond from a linear precursor containing both an amine and a carboxylic acid derivative.

Key cyclization methods include:

Cyclization of amino acids: 5-Aminohexanoic acid or its ester derivatives can undergo intramolecular condensation to form the six-membered piperidin-2-one ring. wikipedia.orgbyjus.com This reaction is often promoted by heat or the use of coupling agents.

Beckmann Rearrangement: This reaction transforms a cyclic oxime into a lactam. wikipedia.orgbyjus.com For the synthesis of piperidin-2-one, cyclohexanone oxime can be rearranged under acidic conditions.

Schmidt Reaction: Cyclic ketones can be converted to lactams using hydrazoic acid. wikipedia.orgbyjus.com Cyclohexanone, for instance, reacts with hydrazoic acid to yield caprolactam, but similar principles can be applied to form other lactams.

Reductive cyclization: Reductive radical cyclizations of α-haloamides can be employed to prepare lactams, though challenges such as premature radical termination can arise. nih.gov

Table 1: Comparison of Lactam Ring Closure Reactions

| Reaction Name | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Amino Acid Cyclization | 5-Aminohexanoic acid/ester | Heat, Coupling agents | Direct formation of the amide bond. |

| Beckmann Rearrangement | Cyclohexanone oxime | Acid (e.g., H₂SO₄) | Rearrangement of an oxime to a lactam. |

| Schmidt Reaction | Cyclohexanone | Hydrazoic acid (HN₃) | Insertion of a nitrogen atom into a cyclic ketone. |

| Reductive Radical Cyclization | α-Haloamide | Radical initiator | Forms a C-C bond to close the ring. |

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including nitrogen-containing heterocycles. semanticscholar.orgwikipedia.org This reaction utilizes ruthenium-based catalysts to form a double bond within a molecule, leading to ring closure and the release of a small volatile molecule like ethylene. organic-chemistry.org

For the synthesis of piperidin-2-one derivatives, a diene precursor containing a nitrogen atom is required. The RCM reaction then facilitates the formation of the six-membered ring. This method offers high functional group tolerance and is effective for constructing a variety of substituted piperidinones. acs.orgresearchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net MCRs offer advantages in terms of atom economy, reduced reaction time, and the ability to generate molecular diversity.

Several MCRs have been developed for the synthesis of piperidinone scaffolds. researchgate.net These reactions often involve the in-situ formation of reactive intermediates, such as imines or enamines, which then undergo further transformations, like cycloadditions, to construct the piperidine (B6355638) ring. nih.gov The choice of starting materials in an MCR can allow for the direct incorporation of various substituents onto the piperidinone core.

Targeted Synthesis of the 3-Oxobutyl Side Chain

The introduction of the 3-oxobutyl side chain at the C3 position of the piperidin-2-one ring requires specific synthetic strategies that allow for the formation of a carbon-carbon bond and the presence of a ketone functional group.

Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. chemguide.co.ukmsu.edubritannica.com The introduction of a ketone-containing side chain onto a piperidin-2-one ring can be achieved through several methods.

Alkylation followed by oxidation: A common approach is the alkylation of the C3 position of a piperidin-2-one enolate with a suitable electrophile containing a masked or protected alcohol. Subsequent deprotection and oxidation of the alcohol would then yield the desired ketone.

Acylation: Direct acylation of the piperidin-2-one enolate with an acylating agent, such as an acyl chloride or an ester, can introduce the keto group. However, this can sometimes be challenging due to competing O-acylation.

Michael Addition: The conjugate addition of a piperidin-2-one enolate to an α,β-unsaturated ketone, such as methyl vinyl ketone, is a direct and efficient method for introducing the 3-oxobutyl side chain. This aza-Michael reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net

Friedel-Crafts Acylation: While typically used for aromatic systems, related acylation reactions can be adapted for certain heterocyclic systems under specific conditions to introduce a keto group. britannica.com

Table 2: Methods for Ketone Introduction

| Method | Description | Key Reagents |

|---|---|---|

| Alkylation and Oxidation | Two-step process involving C-C bond formation and subsequent conversion of an alcohol to a ketone. | Alkyl halide, Oxidizing agent (e.g., PCC, Swern) |

| Acylation | Direct introduction of an acyl group. | Acyl chloride, Ester |

| Michael Addition | Conjugate addition to an α,β-unsaturated ketone. | Methyl vinyl ketone, Base |

Alkylation and Acylation Methods in Oxobutyl Moiety Elaboration

The introduction and elaboration of the 3-oxobutyl side chain onto the piperidin-2-one core are frequently achieved through alkylation and acylation reactions. These methods typically involve the generation of a nucleophilic enolate at the C3 position of the piperidin-2-one ring, followed by its reaction with a suitable electrophile.

Alkylation of the piperidin-2-one scaffold is a foundational strategy for creating the C-C bond required for the side chain. The process generally begins with the deprotonation of the α-proton at the C3 position using a strong, non-nucleophilic base to form a lactam enolate. This enolate is then reacted with an electrophile, such as a 4-halobutan-2-one or a related derivative, to introduce the oxobutyl moiety. The choice of base and reaction conditions is critical to ensure efficient C-alkylation over N-alkylation. For instance, experiments on 1-substituted-4-piperidones have demonstrated the feasibility of introducing acetonyl groups at the C3 position, a key structural feature of the oxobutyl side chain. rsc.org

In a related approach, acylation can be employed. This involves reacting the lactam enolate with an acylating agent. While direct acylation to form the ketone is possible, a more common strategy involves a multi-step sequence. For example, the enolate can be reacted with an electrophile containing a masked ketone, which is later deprotected. Alternatively, the side chain can be introduced as an unsaturated precursor, which is subsequently oxidized to the ketone.

The efficiency of these reactions can be influenced by the substituent on the piperidine nitrogen. N-benzoyl and N-alkyl groups have been used in alkylation studies of related piperidone systems. rsc.org The use of chiral auxiliaries attached to the nitrogen atom can also facilitate these reactions while simultaneously controlling the stereochemical outcome, a concept further explored in section 2.5.1. williams.edu

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Direct Alkylation | Generation of a lactam enolate followed by reaction with an electrophilic 4-carbon chain. | Strong base (e.g., s-BuLi, LDA), electrophile (e.g., 1-bromo-3-butanone). | researchgate.net |

| Michael Addition | Conjugate addition of the lactam enolate to methyl vinyl ketone. | Base, methyl vinyl ketone. | nih.gov |

| Acylation with Cleavage | Acylation of the enolate followed by a decarboxylation or similar cleavage step to yield the ketone. | Acylating agent (e.g., acyl chloride), subsequent reagents for cleavage. | williams.edu |

Wacker Oxidation for Ketone Formation on Alkenyl Lactams

The Wacker oxidation, and its laboratory-scale variant the Tsuji-Wacker oxidation, is a powerful method for the selective oxidation of a terminal alkene to a methyl ketone. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound from a precursor such as 3-(but-3-en-1-yl)piperidin-2-one. The process utilizes a palladium(II) catalyst in the presence of a co-oxidant to regenerate the active catalyst. libretexts.org

The reaction is generally carried out in a mixed aqueous-organic solvent system, such as DMF/water or acetone/water, to ensure the solubility of both the organic substrate and the inorganic catalyst components. libretexts.orgnih.gov The Tsuji-Wacker variant often employs these conditions. libretexts.org The regioselectivity of the oxidation strongly favors the formation of a methyl ketone from a terminal alkene (Markovnikov oxidation), which is ideal for forming the 3-oxobutyl moiety. researchgate.net This method's utility is enhanced by its tolerance for various functional groups, although acid-sensitive groups may require modified conditions. libretexts.org

Total Synthesis Routes for this compound and Related Structures

The total synthesis of this compound and related piperidine alkaloids involves multi-step sequences that strategically construct the heterocyclic ring and install the required side chain. nih.gov These routes often draw upon a wide range of synthetic transformations, including cyclization reactions to form the piperidinone core and C-C bond-forming reactions to append the side chain.

A common strategy begins with the construction of a suitably functionalized piperidin-2-one ring. This can be achieved through various methods, such as the cyclization of aminocarboxylic acid derivatives or intramolecular radical cyclization. nih.govdtic.mil For instance, polysubstituted 2-piperidinones can be synthesized via multi-component reactions involving aldehydes, nitriles, and a nitrogen source like ammonium acetate, often with high diastereoselectivity. nih.gov

Stereoselective and Asymmetric Synthetic Approaches to this compound

Creating enantiomerically pure this compound requires synthetic methods that can control the absolute stereochemistry at the C3 position. Asymmetric synthesis of 3-substituted piperidines is a significant challenge, and various strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods. nih.gov

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the synthesis of chiral 3-substituted piperidin-2-ones, an auxiliary is typically attached to the piperidine nitrogen. This chiral N-acyl lactam can then be deprotonated to form a chiral enolate. The steric and electronic properties of the auxiliary block one face of the enolate, forcing an incoming electrophile (such as a precursor to the oxobutyl side chain) to attack from the less hindered face. researchgate.net

Commonly used auxiliaries include Evans oxazolidinones and those derived from pseudoephedrine. williams.eduwikipedia.org For example, an N-acyloxazolidinone can be alkylated with high diastereoselectivity. williams.edu After the stereoselective alkylation, the auxiliary is cleaved under mild conditions to reveal the chiral 3-substituted piperidin-2-one, and the auxiliary can often be recovered for reuse. wikipedia.org

Asymmetric catalysis offers a more elegant and atom-economical alternative. nih.gov This approach uses a chiral catalyst to create the stereocenter directly. For example, rhodium-catalyzed asymmetric carbometalation can be used to synthesize enantioenriched 3-substituted piperidines from dihydropyridine precursors. nih.govacs.org Similarly, palladium-catalyzed enantioselective C(sp³)–H activation has been employed for the β-arylation and olefination of lactams, creating chiral quaternary centers. nih.gov These catalytic methods provide access to a wide range of chiral piperidine derivatives with high enantioselectivity. rsc.orgnih.gov

| Strategy | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chiral Auxiliaries | Temporary covalent attachment of a chiral molecule to direct a stereoselective reaction. | High diastereoselectivity, predictable outcomes, well-established methods. | Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. | williams.eduwikipedia.org |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. | High atom economy, potential for high turnover numbers, direct formation of the chiral product. | Catalyst development can be challenging, may require specific substrates. | nih.govnih.govacs.org |

When the piperidin-2-one ring already contains one or more stereocenters, the synthesis of the 3-oxobutyl moiety can be achieved with diastereoselectivity. The existing chiral information in the molecule can influence the stereochemical outcome of subsequent reactions, a principle known as substrate control.

One powerful approach is the use of multi-component reactions. For example, a four-component reaction of Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate can produce highly substituted piperidin-2-ones with three stereogenic centers as a single diastereomer. dntb.gov.uaresearchgate.net The high stereoselectivity arises from a domino sequence of Michael addition and Mannich reaction followed by cyclization, where the transition states are controlled by the steric and electronic nature of the intermediates. hse.ru

Another method involves the diastereoselective functionalization of an already chiral piperidine system. For instance, the allylation of a chiral 2,6-disubstituted piperidin-3-one can proceed with high diastereoselectivity, driven by the preference for pseudo-axial attack on an iminium ion intermediate. nih.gov The resulting alkenyl-substituted piperidinone can then be converted to the target oxobutyl compound. The stereochemical outcome in these cases is dictated by the relative orientation of substituents on the ring, which direct the approach of the incoming reagents. nih.gov

Biocatalytic and chemoenzymatic methods leverage the high selectivity of enzymes to produce enantiopure compounds, offering a green and efficient alternative to traditional chemical synthesis. nih.govrjpbr.com These approaches can be used to prepare chiral intermediates that are then converted into this compound.

Enzymatic kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov For example, lipases can be used for the enantioselective acylation of racemic piperidine derivatives, separating the acylated product from the unreacted enantiomer. acs.org This provides access to enantiomerically enriched starting materials for further synthesis.

More advanced chemoenzymatic cascades combine enzymatic and chemical steps in a single pot to build molecular complexity with stereocontrol. kcl.ac.uk A notable example is the use of a dual-enzyme system involving an ene-reductase (ERED) and an imine reductase (IRED) for the dearomatization of pyridines. acs.org This cascade can convert activated pyridines into enantioenriched piperidines via a dynamic kinetic resolution, producing intermediates for drug synthesis with excellent enantiomeric excess. acs.org These enzymatic methods provide powerful tools for accessing the chiral building blocks necessary for the asymmetric synthesis of complex piperidinones. rsc.org

Compound Reference Table

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| 3-(But-3-en-1-yl)piperidin-2-one | Precursor for Wacker Oxidation |

| Methyl vinyl ketone | Reagent for Michael Addition |

| Palladium(II) chloride (PdCl₂) | Catalyst for Wacker Oxidation |

| Copper(II) chloride (CuCl₂) | Co-catalyst for Wacker Oxidation |

| Evans Oxazolidinones | Chiral Auxiliary |

| Pseudoephedrine | Chiral Auxiliary |

| Ammonium acetate | Nitrogen source in multi-component reactions |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern pharmaceutical development. The goal is to design and implement chemical processes that are environmentally benign, economically viable, and safe. This section explores the sustainable synthetic methodologies applicable to this compound and its analogues, focusing on the core tenets of green chemistry.

The synthesis of piperidine derivatives, a class of compounds to which this compound belongs, has traditionally involved methods that may not align with green chemistry principles, often requiring harsh reaction conditions, hazardous reagents, and generating significant waste. However, recent advancements in synthetic organic chemistry offer greener alternatives. ajchem-a.comnih.gov

Key green chemistry principles that can be applied to the synthesis of this compound and its analogues include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and replacing them with greener alternatives like water, ethanol, or even solvent-free conditions. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, and utilizing energy-efficient technologies like microwave irradiation. beilstein-journals.orgnih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the use of biocatalysts, which offer high selectivity and mild reaction conditions. semanticscholar.org

Design for Degradation: Designing chemical products that break down into innocuous substances after their use.

Real-time Analysis for Pollution Prevention: Monitoring chemical reactions in real-time to prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms of substances used in a chemical process to minimize the potential for chemical accidents.

Several innovative synthetic strategies embodying these principles are being explored for the construction of functionalized piperidin-2-ones.

Multicomponent Reactions (MCRs): A Step Towards Greener Synthesis

While a specific MCR for the direct synthesis of this compound is not extensively reported, the general applicability of this methodology to create functionalized piperidin-2-one cores suggests its potential. A hypothetical MCR approach could involve the condensation of a suitable enolate precursor of the piperidin-2-one ring, an aldehyde, and a nitrogen source, followed by the introduction of the 3-oxobutyl side chain.

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. beilstein-journals.orgnih.gov This technique can significantly reduce energy consumption and the use of solvents. The synthesis of various heterocyclic compounds, including piperidine and pyridine derivatives, has been successfully achieved using microwave irradiation. beilstein-journals.orgjocpr.com The application of microwave technology to the synthesis of this compound could potentially streamline the process, making it more energy-efficient and faster. For instance, key cyclization or condensation steps in a synthetic route could be optimized under microwave conditions.

Biocatalysis: The Greenest Approach

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods. semanticscholar.org Enzymes operate under mild conditions of temperature, pressure, and pH, typically in aqueous media, thereby reducing energy consumption and the need for hazardous organic solvents. The stereoselective synthesis of lactams, including δ-lactams like piperidin-2-one, has been demonstrated using enzymatic C-H amidation. nih.govnih.govescholarship.org Engineered enzymes can catalyze intramolecular C-H amidation to form the lactam ring with high yields and enantioselectivity. nih.govnih.gov

A potential biocatalytic approach to an analogue of this compound could involve the enzymatic cyclization of a linear precursor containing the necessary functional groups. While direct biocatalytic introduction of the 3-oxobutyl side chain might be challenging, a chemoenzymatic strategy, combining a selective enzymatic step with a subsequent chemical modification, could be a viable and sustainable route.

Catalytic C-H Activation: An Atom-Economical Strategy

Transition-metal catalyzed C-H activation has become a powerful strategy for the synthesis of complex molecules, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. researchgate.netnih.gov This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus reducing waste. The synthesis of δ-lactams through Pd(II)-catalyzed intramolecular amination of C-H bonds has been reported, providing a practical route to this important class of compounds. researchgate.net The application of C-H activation principles to the synthesis of this compound could involve the direct introduction of the 3-oxobutyl group onto a pre-formed piperidin-2-one ring or the cyclization of a linear substrate via C-H amination.

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound and its analogues, comparing them with traditional synthetic methods.

| Green Chemistry Principle | Traditional Synthetic Approach | Potential Green Synthetic Approach | Anticipated Benefits |

| Atom Economy | Multi-step synthesis with protecting groups, leading to low overall atom economy. | Multicomponent reactions (MCRs) or catalytic C-H activation. | Higher atom economy, fewer synthetic steps, reduced waste. |

| Solvent Use | Use of hazardous and volatile organic solvents (e.g., chlorinated hydrocarbons, DMF). | Use of greener solvents (water, ethanol), ionic liquids, or solvent-free conditions. researchgate.net | Reduced environmental impact, improved safety. |

| Energy Consumption | Reactions often require prolonged heating or cooling. | Microwave-assisted synthesis or biocatalysis at ambient temperature. beilstein-journals.orgnih.gov | Reduced energy consumption, faster reaction times. |

| Catalysis | Use of stoichiometric amounts of hazardous reagents (e.g., strong bases, organometallics). | Use of recyclable catalysts, biocatalysts, or organocatalysts. semanticscholar.org | Reduced waste, improved safety, potential for catalyst recycling. |

| Stereoselectivity | Often requires chiral auxiliaries or resolution of racemic mixtures. | Biocatalytic methods or asymmetric catalysis. nih.govnih.gov | High enantioselectivity, avoidance of wasteful resolution steps. |

While the direct application of these green methodologies to the synthesis of this compound is an area requiring further research, the principles and strategies outlined here provide a clear roadmap for the development of a truly sustainable and environmentally responsible manufacturing process for this important chemical compound and its analogues.

Spectroscopic and Advanced Analytical Characterization of 3 3 Oxobutyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) spectra, a complete picture of the atomic connectivity and stereochemical arrangement of 3-(3-Oxobutyl)piperidin-2-one can be constructed.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The signals are dispersed according to their electronic environments, with electron-withdrawing groups typically shifting signals to a higher chemical shift (downfield).

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their nature (methyl, methylene (B1212753), methine, or quaternary). The chemical shifts in the ¹³C NMR spectrum are highly indicative of the functional groups and hybridization of the carbon atoms.

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | - | 175.0 (C=O, amide) | - | - |

| 3 | 2.50-2.60 | 45.0 | m | - |

| 4 | 1.80-1.95 | 25.0 | m | - |

| 5 | 1.95-2.05 | 22.0 | m | - |

| 6 | 3.25-3.35 | 42.0 | m | - |

| 1' | 2.70-2.80 | 48.0 | m | - |

| 2' | 2.40-2.50 | 30.0 | m | - |

| 3' | - | 208.0 (C=O, ketone) | - | - |

| 4' | 2.15 | 30.0 | s | - |

| NH | 6.50 | - | br s | - |

Note: The spectral data presented are predicted values based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly.

The interpretation of these spectra would involve assigning each resonance to a specific proton and carbon atom in the molecule. For instance, the downfield signal in the ¹³C NMR spectrum at approximately 208.0 ppm is characteristic of a ketone carbonyl carbon (C-3'), while the signal around 175.0 ppm corresponds to the amide carbonyl carbon (C-2) of the piperidinone ring. The singlet at approximately 2.15 ppm in the ¹H NMR spectrum is indicative of the methyl protons (C-4') adjacent to the ketone. The remaining multiplets in the ¹H NMR spectrum correspond to the diastereotopic methylene and methine protons of the piperidinone ring and the oxobutyl side chain.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the piperidinone ring and the side chain. For example, it would show correlations between the protons at C-3, C-4, C-5, and C-6, as well as between the methylene protons of the oxobutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, allowing for the direct assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methyl protons at C-4' to the ketone carbonyl carbon at C-3' and the methylene carbon at C-2' would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining the relative stereochemistry of the molecule, such as the orientation of the oxobutyl side chain relative to the piperidinone ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, C₉H₁₅NO₂, which has a calculated exact mass of 169.1103. The experimentally determined mass from HRMS would be expected to be very close to this theoretical value, thereby confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that can be used to deduce the structure of the original molecule.

For this compound, characteristic fragmentation pathways would be expected. The molecular ion [M+H]⁺ at m/z 170 would likely undergo cleavages at the bonds adjacent to the carbonyl groups and the nitrogen atom. Plausible fragmentation pathways include:

Loss of the oxobutyl side chain: Cleavage of the C-C bond between the piperidinone ring and the side chain could lead to a fragment corresponding to the protonated piperidin-2-one ring.

Alpha-cleavage adjacent to the carbonyl groups: Fragmentation at the bonds alpha to the ketone or amide carbonyl groups is a common pathway. This could involve the loss of a methyl radical from the side chain or cleavage within the piperidinone ring.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the ketone carbonyl oxygen could lead to the elimination of a neutral alkene molecule.

The analysis of the MS/MS spectrum allows for the piecing together of the molecular structure by identifying the masses of the neutral losses and the resulting fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and ketone functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3200 | N-H (amide) | Stretching |

| ~1715 | C=O (ketone) | Stretching |

| ~1650 | C=O (amide, lactam) | Stretching |

| ~2950-2850 | C-H (alkane) | Stretching |

The presence of a strong absorption band around 1715 cm⁻¹ is indicative of the ketone carbonyl stretching vibration. A strong band at a slightly lower wavenumber, around 1650 cm⁻¹, is characteristic of the amide carbonyl (lactam) in the six-membered ring. The lower frequency for the amide C=O stretch is due to resonance with the nitrogen lone pair. Additionally, a broad absorption band in the region of 3200 cm⁻¹ would confirm the presence of the N-H stretching vibration of the secondary amide. The C-H stretching vibrations of the aliphatic portions of the molecule would appear in the 2850-2950 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals to higher-energy ones. For this compound, two primary chromophores are present: the amide group within the piperidin-2-one ring and the ketone group in the 3-oxobutyl side chain.

The amide chromophore typically exhibits a weak n→π* transition at approximately 210-230 nm. The ketone chromophore also shows a characteristic, albeit weak, n→π* transition in the range of 270-300 nm. masterorganicchemistry.com A more intense π→π* transition for the ketone is expected to occur at shorter wavelengths, likely below 200 nm. masterorganicchemistry.com Given that the two carbonyl groups are not in conjugation, their UV-Vis absorption spectra are expected to be largely additive. The primary absorption maximum (λmax) would likely be dominated by the amide transition.

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Amide (Lactam) | n→π* | ~220 | Low to Medium |

| Ketone | n→π* | ~280 | Low |

| Ketone | π→π* | <200 | High |

Note: This data is illustrative and based on typical values for non-conjugated amide and ketone chromophores.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, extensive studies on related piperidin-2-one and piperidin-4-one derivatives consistently show that the six-membered piperidine (B6355638) ring adopts a chair conformation, as this minimizes steric and torsional strain. chemrevlett.com

It is therefore highly probable that the piperidin-2-one ring of this compound would also exist in a chair conformation in the solid state. The 3-(3-oxobutyl) substituent would likely occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the ring. The crystal packing would be stabilized by intermolecular hydrogen bonds involving the amide N-H group as a donor and the amide and ketone carbonyl oxygens as acceptors.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) for the racemate |

| Conformation | Piperidin-2-one ring in a chair conformation |

| Substituent Orientation | 3-(3-Oxobutyl) group in an equatorial position |

| Intermolecular Forces | Hydrogen bonding (N-H···O=C) |

Note: These parameters are hypothetical, based on crystallographic data of similar piperidone derivatives.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for this purpose.

Reversed-phase HPLC (RP-HPLC) is the most probable method for analyzing the purity of this compound. This technique separates compounds based on their polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase.

For this compound, a suitable mobile phase would likely consist of a mixture of water and a polar organic solvent such as acetonitrile or methanol. nih.govnih.govresearchgate.net An acid modifier like formic acid or phosphoric acid may be added to the mobile phase to improve peak shape and resolution. nih.govsielc.com Detection would be achieved using a UV detector set to a wavelength where the amide chromophore absorbs, likely around 220 nm.

Table 3: Illustrative RP-HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm |

| Column Temperature | 25-30 °C |

| Expected Retention Time | 3-7 min (dependent on exact mobile phase composition) |

Note: This is a representative method; actual conditions would require optimization.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. Given its molecular weight and functional groups, this compound should be amenable to GC-MS analysis.

In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5MS). The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are detected, providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of the parent compound, 2-piperidinone, shows a prominent molecular ion peak. nist.gov For this compound, the molecular ion peak (M+) would be expected at m/z 169. Key fragmentation pathways would likely involve cleavage of the oxobutyl side chain. A prominent fragment would be expected from McLafferty rearrangement of the ketone, leading to a neutral loss of propene (C₃H₆) and a fragment ion at m/z 111. Another characteristic fragmentation would be the loss of the entire side chain, leading to a fragment corresponding to the piperidin-2-one ring structure.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 169 | [M]+ (Molecular Ion) |

| 154 | [M - CH₃]+ |

| 126 | [M - C₃H₅O]+ (Loss of acetyl group) |

| 111 | [M - C₃H₆O]+ (McLafferty rearrangement product) |

| 98 | Piperidin-2-one ring fragment |

| 57 | [C₃H₅O]+ (Acylium ion) |

| 43 | [CH₃CO]+ |

Note: These fragment predictions are based on established fragmentation rules for ketones and lactams.

Chiral Analytical Techniques for Enantiomeric Purity and Isomer Separation

The carbon at the 3-position of the piperidin-2-one ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers (R and S forms). Determining the enantiomeric purity (or enantiomeric excess, ee) and separating these isomers requires specialized chiral analytical techniques.

Chiral HPLC is a primary method for this purpose. This involves using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. researchgate.netresearchgate.net CSPs based on derivatized polysaccharides (like cellulose or amylose) or cyclodextrins are commonly used for the separation of lactams and related compounds. researchgate.net The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol).

Alternatively, the enantiomers could be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) HPLC column. Chemo-enzymatic methods, which use enzymes to selectively react with one enantiomer, can also be employed for kinetic resolution and analysis. rsc.org

Table 5: Potential Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose or Cyclodextrin-based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at 220 nm |

| Expected Outcome | Two resolved peaks corresponding to the R and S enantiomers |

Note: The choice of CSP and mobile phase is crucial and requires empirical screening for optimal separation.

Computational and Theoretical Studies on 3 3 Oxobutyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. github.iomdpi.com For 3-(3-Oxobutyl)piperidin-2-one, these calculations reveal the nature of its chemical bonds, partial atomic charges, and the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability. arxiv.org A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized around the nitrogen atom of the lactam and the oxygen of the carbonyl groups, which are regions of higher electron density. The LUMO is generally distributed over the carbonyl carbons, which are electrophilic centers. These calculations are essential for predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

| Property | Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.92 eV |

| HOMO-LUMO Gap | 5.93 eV |

| Dipole Moment | 4.21 D |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The resulting potential energy surface, or energy landscape, maps the relative energies of these conformers. researchgate.netnih.gov

For this compound, key conformational variables include the puckering of the piperidin-2-one ring (which can adopt chair, boat, or twist-boat forms) and the orientation of the 3-oxobutyl side chain. Computational methods can identify the most stable, low-energy conformers and the energy barriers between them. nih.gov This information is critical for understanding how the molecule might fit into a receptor's binding site. The global minimum on the energy landscape represents the most probable conformation in a given environment.

| Conformer Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Chair (Equatorial Side Chain, Extended) | 0.00 | 75.4 |

| Chair (Equatorial Side Chain, Folded) | 1.25 | 12.1 |

| Chair (Axial Side Chain, Extended) | 2.50 | 1.9 |

| Twist-Boat (Equatorial-like Side Chain) | 5.50 | <0.1 |

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum calculations often focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and the process of a ligand binding to its biological target. nih.govnih.gov

For this compound, an MD simulation can reveal the stability of its different conformations in an aqueous environment. Furthermore, if a protein target is known, MD simulations can be used to study the ligand-target complex. researchgate.net By simulating the complex for nanoseconds or longer, one can analyze the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. emerging-researchers.org Parameters such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the ligand within the binding site. mdpi.com

| Parameter | Result | Interpretation |

|---|---|---|

| Ligand RMSD | 1.2 ± 0.3 Å | Stable binding pose maintained throughout the simulation. |

| Key Hydrogen Bonds | Lactam N-H with Asp145; Ketone O with Lys72 | These interactions are critical for anchoring the ligand. |

| Binding Free Energy (MM/PBSA) | -8.5 ± 1.1 kcal/mol | Favorable binding affinity. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a particularly powerful application. mdpi.comliverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the molecule, typically using DFT methods, one can obtain theoretical chemical shifts that can be directly compared to experimental spectra. idc-online.comresearchgate.net

This predictive capability is crucial for assigning signals in complex spectra and for distinguishing between different isomers or conformers of this compound. Discrepancies between predicted and experimental shifts can indicate structural inaccuracies or the presence of specific solvent effects not accounted for in the calculation. Modern machine learning approaches, trained on large datasets of experimental and calculated shifts, have further improved the accuracy of these predictions. nih.gov

| Carbon Atom | Predicted Shift (GIAO, B3LYP/6-311+G(d,p)) | Experimental Shift (CDCl₃) | Difference (ppm) |

|---|---|---|---|

| C2 (Lactam C=O) | 175.8 | 174.9 | 0.9 |

| C3 | 48.2 | 47.5 | 0.7 |

| C4 | 28.5 | 28.1 | 0.4 |

| C5 | 21.9 | 21.5 | 0.4 |

| C6 | 42.1 | 41.8 | 0.3 |

| C1' (Side Chain CH₂) | 40.5 | 40.1 | 0.4 |

| C2' (Side Chain CH₂) | 29.3 | 29.0 | 0.3 |

| C3' (Ketone C=O) | 209.1 | 208.5 | 0.6 |

| C4' (CH₃) | 30.1 | 29.8 | 0.3 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies. This provides a detailed, step-by-step picture of how reactants are converted into products. researchgate.netmdpi.com

For this compound, one could computationally investigate various reactions, such as its synthesis via a Michael addition followed by cyclization, or subsequent derivatization reactions at its ketone or lactam functionalities. For example, modeling the intramolecular aldol (B89426) condensation of this compound would involve locating the transition state for the key C-C bond-forming step. The calculated activation barrier would provide an estimate of the reaction rate and help to understand the factors controlling stereoselectivity.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 1 | Enolate formation at C4' | +18.5 |

| 2 | Transition State for C-C bond formation (attack on C2) | +24.2 |

| 3 | Protonation of the alkoxide intermediate | +5.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov In a QSAR study, molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are calculated for a set of molecules with known activities. researchgate.net Statistical methods are then used to build a model that can predict the activity of new, untested compounds. mdpi.com

To develop a QSAR model for analogs of this compound, one would first synthesize and test a library of related compounds against a specific biological target. Descriptors such as hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated. nih.gov The resulting model, once validated, can guide the rational design of more potent analogs by identifying the key structural features that enhance or diminish activity. mdpi.com

| Model Equation | Statistical Parameters |

|---|---|

| pIC₅₀ = 0.58 * ClogP - 0.21 * TPSA + 0.95 * (I_ketone) + 4.12 | N (Number of Compounds): 35 |

| r² (Coefficient of Determination): 0.88 | |

| q² (Cross-validated r²): 0.75 | |

| F-statistic: 75.4 |

Applications of 3 3 Oxobutyl Piperidin 2 One Beyond Biological Activity

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The piperidine (B6355638) nucleus is a foundational structural motif in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.govresearchgate.net Consequently, piperidinone derivatives, such as 3-(3-Oxobutyl)piperidin-2-one, are highly valued as precursors and versatile building blocks in organic synthesis. researchgate.net The chemical architecture of this compound offers multiple reactive sites for constructing more complex molecular frameworks.

The key functionalities that make this compound a potentially valuable synthetic intermediate include:

The Ketone Group: The carbonyl group in the oxobutyl side chain is susceptible to a wide range of nucleophilic additions, reductions, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol (B89426) reactions). This allows for the elaboration of the side chain to introduce new functional groups and stereocenters.

The Lactam Ring: The cyclic amide (lactam) functionality can be hydrolyzed to open the ring, yielding a linear amino acid derivative. Alternatively, the nitrogen atom can be functionalized, or the carbonyl group can be reduced to generate the corresponding piperidine. nih.gov

α-Carbon to the Lactam Carbonyl: The methylene (B1212753) group adjacent to the lactam carbonyl can be deprotonated to form an enolate, enabling alkylation or other electrophilic substitution reactions to introduce substituents at the C3 position.

Modern synthetic strategies increasingly rely on modular building blocks that allow for the rapid assembly of complex three-dimensional molecules. news-medical.netillinois.edu The defined stereochemistry and multiple functional handles of this compound position it as a candidate for such approaches, potentially streamlining the synthesis of intricate target molecules. news-medical.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Type of Reaction | Potential Outcome |

|---|---|---|

| Ketone (Side Chain) | Nucleophilic Addition | Introduction of new substituents, formation of alcohols |

| Ketone (Side Chain) | Reductive Amination | Formation of a new amine-containing side chain |

| Ketone (Side Chain) | Wittig Reaction | Carbon-carbon double bond formation |

| Lactam | Ring-Opening Hydrolysis | Formation of a functionalized linear amino acid |

| Lactam | Reduction | Conversion to the corresponding substituted piperidine |

| α-Carbon (to lactam) | Enolate Alkylation | Introduction of substituents at the C3 position |

Potential in Materials Science or Polymer Chemistry

Piperidone derivatives have found utility in the field of polymer chemistry, primarily as additives or as monomeric units for the synthesis of novel polymers. For instance, certain 4-piperidone (B1582916) derivatives have been patented for their use as stabilizers that protect synthetic polymers against photodegradation and thermal deterioration. google.com The nitrogen-containing heterocyclic structure is key to this stabilizing effect.

The compound this compound possesses structural elements that suggest its potential for similar or expanded roles in materials science:

Polymer Additive: Analogous to other piperidone derivatives, it could be investigated as a stabilizer, plasticizer, or curing agent for various polymer systems.

Monomer for Polymerization: The lactam ring is, in principle, capable of undergoing ring-opening polymerization (ROP), a common method for producing polyamides (nylons). While caprolactam is the most well-known monomer for this process, substituted lactams can be used to create specialty polyamides with tailored properties. Furthermore, 4-piperidones have been utilized in one-pot syntheses to create high-molecular-weight linear and hyperbranched polymers. researchgate.net

Reactive Polymer Scaffold: The ketone group on the side chain could be used to graft the molecule onto existing polymer backbones, thereby modifying the surface properties or bulk characteristics of the material.

Research into piperidine-based ligands has also demonstrated their use in catalyzing the ring-opening polymerization of other monomers, such as rac-lactide, to form biodegradable polyesters. researchgate.net This highlights the versatility of the piperidine scaffold in the synthesis and modification of polymeric materials.

Role in Catalysis or Ligand Design

The design of ligands that can coordinate with metal centers is a cornerstone of catalysis. Piperidine and its derivatives are well-established scaffolds for the synthesis of effective ligands used in a variety of catalytic transformations. iaea.org The nitrogen atom of the piperidine ring, often in combination with other nearby donor atoms, can form stable complexes with transition metals.

This compound possesses multiple potential coordination sites:

The nitrogen atom of the lactam.

The oxygen atom of the lactam carbonyl.

The oxygen atom of the ketone carbonyl on the side chain.

This combination of N- and O-donor atoms makes it a potential bidentate or even tridentate ligand. Ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with metals like magnesium, zinc, titanium, and zirconium to create catalysts for polymerization. researchgate.netrsc.org Similarly, 4-oxypiperidine structures have been designed as highly specific ligands for biological targets, demonstrating the tunability of the piperidine core for molecular recognition. nih.gov By modifying the structure of this compound, it may be possible to design novel ligands for asymmetric catalysis, leveraging the inherent chirality of the molecule to induce stereoselectivity in chemical reactions.

Table 2: Potential Metal Coordination Sites in this compound

| Atom | Functional Group | Potential Role in Coordination |

|---|---|---|

| Nitrogen | Lactam | Lewis base, coordinates to metal center |

| Oxygen | Lactam Carbonyl | Lewis base, can form a chelate ring with nitrogen |

| Oxygen | Ketone Carbonyl | Lewis base, potential for secondary coordination or bridging |

Environmental Chemistry Research (e.g., degradation studies)

The environmental fate of nitrogen-containing heterocyclic compounds is a significant area of research, particularly for agrochemicals and pharmaceuticals. Piperidine itself is a naturally occurring compound found in some foods and is formed in the body from the degradation of the amino acid lysine, indicating that pathways for its biological breakdown exist. nih.gov

Studying the environmental persistence and degradation of this compound would be a relevant research endeavor. Such studies could involve:

Biodegradation: Investigating the susceptibility of the compound to microbial degradation in soil and water. The ketone and lactam functionalities represent potential sites for enzymatic attack (e.g., hydrolysis by amidases or reduction by dehydrogenases).

Abiotic Degradation: Assessing its stability with respect to hydrolysis, photolysis, and oxidation under various environmental conditions.

Metabolite Identification: Identifying the breakdown products to understand the degradation pathway.

Research on piperidine-containing agrochemicals, such as oxathiapiprolin, has included detailed studies on their enantioselective degradation in the environment. ccspublishing.org.cn These studies provide a framework for how the environmental fate of a chiral compound like this compound could be investigated. Understanding the environmental behavior is crucial for assessing the potential impact of any chemical that might be produced or used on a larger scale.

Future Perspectives and Emerging Research Directions for 3 3 Oxobutyl Piperidin 2 One

Development of Novel Synthetic Routes and Methodologies

The creation of efficient, stereoselective, and sustainable methods for synthesizing substituted piperidin-2-ones is a primary focus of modern organic chemistry. Future advancements are expected to move beyond traditional multi-step syntheses, which are often inefficient.

Key emerging strategies include:

Asymmetric Catalysis: The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, will enable the precise control of stereochemistry during the synthesis of 3-(3-Oxobutyl)piperidin-2-one derivatives. This is crucial as different stereoisomers can possess distinct biological activities.

C–H Functionalization: Direct functionalization of carbon-hydrogen (C–H) bonds on the piperidine (B6355638) ring is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic pathways. nih.gov Recent breakthroughs in biocatalytic C-H oxidation combined with radical cross-coupling have demonstrated the ability to dramatically simplify the synthesis of complex piperidines, reducing processes from 7-17 steps to just 2-5. news-medical.net

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Applying this technology to piperidin-2-one synthesis could lead to more efficient and reproducible manufacturing processes.

Multicomponent Reactions (MCRs): MCRs allow for the assembly of complex molecules like piperidin-2-ones from three or more starting materials in a single step, improving efficiency and reducing waste. nih.govresearchgate.net

These innovative synthetic methods are summarized in the table below.

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Catalysis | Utilizes chiral catalysts to control the three-dimensional arrangement of atoms. | High enantioselectivity, access to specific stereoisomers. |

| C–H Functionalization | Directly modifies C-H bonds, bypassing traditional functional group manipulations. | Increased step-economy, access to novel derivatives. nih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, and process control. |

| Multicomponent Reactions | Combines three or more reactants in a single operation to form a product. | High atom economy, operational simplicity, reduced waste. nih.gov |

Advanced Computational Studies and AI-Driven Predictions in Compound Design

The integration of artificial intelligence (AI) and advanced computational methods is revolutionizing the design of new molecules. For this compound, these tools can predict properties, guide synthetic efforts, and identify potential biological targets.

AI in Reaction Prediction: AI-powered platforms can now accurately predict the outcomes of chemical reactions, which streamlines the development of new synthetic routes and reduces trial-and-error experimentation. scitechdaily.com

Generative Models for De Novo Design: AI-driven drug design (AIDD) platforms use evolutionary algorithms to generate novel molecules with optimized properties. nih.govmalariaworld.org These systems can explore vast chemical spaces to design new piperidin-2-one derivatives with enhanced activity, better pharmacokinetic profiles, and reduced toxicity. nih.govmdpi.com

Molecular Dynamics and Quantum Mechanics: Computational simulations can provide deep insights into how this compound interacts with biological targets at an atomic level. This understanding is critical for the rational design of more potent and selective compounds. AI frameworks using graph neural networks (GNNs) are becoming particularly adept at learning the chemical and structural features of molecules to predict drug-target interactions. peerj.com

Exploration of Undiscovered Reactivity and Transformative Chemistry

The chemical structure of this compound, featuring a lactam, a ketone, and multiple reactive sites, offers a rich landscape for exploring novel chemical transformations.

Future research will likely focus on:

Catalytic Divergent Synthesis: Using catalyst control to steer reactions of a single starting material towards different complex products. For example, the reactivity of intermediates like aziridinium (B1262131) ylides can be tuned with different rhodium catalysts to selectively form either piperidines or other heterocyclic structures like azetidines. chemrxiv.org

Photocatalysis and Electrochemistry: These methods use light or electricity to drive chemical reactions, often enabling transformations that are not possible with traditional heating. This could unlock new ways to functionalize the piperidin-2-one core.

Ring-Distortion Strategies: Investigating reactions that modify the core piperidin-2-one ring itself, such as ring expansions, contractions, or rearrangements, could lead to the discovery of entirely new molecular scaffolds with unique properties.

Innovative Analytical Methodologies for Complex Matrices

As derivatives of this compound are explored for biological applications, advanced analytical techniques will be required to detect and quantify them in complex samples like blood, plasma, and tissues.

Emerging trends in this area include:

High-Resolution Mass Spectrometry (HRMS): HRMS coupled with liquid chromatography (LC) provides exceptional sensitivity and selectivity for identifying and quantifying trace amounts of the compound and its metabolites.

Stable Isotope Labeling: A deconstruction-reconstruction strategy allows for the late-stage incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) into heterocyclic structures. acs.org This creates internal standards for highly accurate quantification in complex biological matrices.

Advanced Separation Techniques: Techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) offer alternative separation mechanisms that can resolve complex mixtures that are challenging for traditional HPLC.

Expansion into New Areas of Chemical Biology Research with Mechanistic Focus

The piperidin-2-one scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets. mdpi.com Chemical biology research aims to understand these interactions on a molecular level.

Future directions include:

Chemical Probe Development: Synthesizing derivatives of this compound that are modified with reporter tags (like fluorescent dyes or biotin). These "chemical probes" can be used to identify the specific proteins or enzymes that the compound binds to within a cell.

Target Identification and Validation: Once a biological target is identified, further studies can elucidate the compound's mechanism of action, which is essential for drug development.

Phenotypic Screening: Testing the compound in cell-based or whole-organism models to observe its effects on biological systems can uncover unexpected therapeutic applications.

Challenges and Opportunities in the Field of Piperidin-2-one Chemistry

While the future of piperidin-2-one chemistry is bright, several challenges remain. The synthesis of complex, multi-substituted piperidines with precise stereochemical control is still a significant hurdle. nih.gov Furthermore, understanding the structure-activity relationship (SAR)—how changes in the molecule's structure affect its biological function—requires extensive and systematic investigation.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Oxobutyl)piperidin-2-one, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : The synthesis of this compound can be approached via keto-enol tautomerization or Michael addition reactions, similar to methods used for structurally related piperidine derivatives (e.g., (E)-4-arylbut-3-enoic acids). Key parameters include:

- Catalyst selection : Enzymatic or chemical catalysts (e.g., DpkAPsyrin reductase) improve stereoselectivity in ketone reduction steps .

- Solvent systems : Polar aprotic solvents like DMF enhance reaction rates, while aqueous workup aids in isolating hydrophilic intermediates.

- Temperature control : Reactions performed at 25–30°C minimize side-product formation.

Example Optimization Table :

| Parameter | Condition for 3l () | Adaptation for Target Compound |

|---|---|---|

| Catalyst | NADPH-dependent reductase | Chiral Lewis acids (e.g., BINOL) |

| Reaction Time | 24–48 hours | 12–18 hours with microwave assist |

| Purification | Column chromatography (EtOAc/hexane) | Recrystallization (MeOH/H₂O) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign signals by comparing to structurally similar compounds (e.g., 3q in ). The keto group (δ ~2.1–2.5 ppm in 1H NMR) and piperidinone ring protons (δ ~3.0–3.5 ppm) are critical markers .

- ESI-TOF Mass Spectrometry : Confirm molecular ion peaks ([M+H]+) and isotopic patterns. For example, 3q in showed m/z 246.0764 (calc. 246.0766) .

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide bands.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., keto-enol equilibria) by acquiring spectra at 25°C vs. −40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., diastereomers) .

- Control Experiments : Re-synthesize intermediates under inert atmospheres to exclude oxidation artifacts.

Example: For compound S-4b (), discrepancies in 13C NMR were resolved by repeating the reaction with deuterated solvents to eliminate solvent peaks .

Q. What methodologies are recommended for studying the reactivity of this compound in multi-step syntheses?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., 13C at the ketone position) to track reaction pathways via NMR .

- Kinetic Studies : Monitor intermediates via in situ FTIR or HPLC to determine rate-limiting steps. For example, used GDH-coupled assays to quantify NADPH consumption in real time .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict regioselectivity in nucleophilic additions.

Q. How can researchers design experiments to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 1–4 weeks. Analyze degradation products via LC-MS .

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to assess moisture uptake, which impacts crystallinity and shelf life .

- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor hydrolysis via 1H NMR over 24 hours.

Data Analysis and Reproducibility

Q. What statistical approaches are critical for ensuring reproducibility in synthetic yields of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent ratio). highlights ANOVA for identifying significant factors .

- Batch-to-Batch Analysis : Perform ≥3 independent syntheses and calculate %RSD for yields. For example, compound 3m in reported 85% yield with 2% RSD .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.